5-ethynyl-3-methyl-1,2-oxazole
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Overview
Description
5-ethynyl-3-methyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its unique structure, which includes an ethynyl group at the 5-position and a methyl group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a [3+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ethynyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the oxazole ring can produce dihydro-oxazole derivatives .
Scientific Research Applications
5-ethynyl-3-methyl-1,2-oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-ethynyl-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
5-ethynyl-3-methyl-1,2-oxazole is unique due to the presence of both an ethynyl group and a methyl group on the oxazole ring. This combination of functional groups imparts distinct reactivity and properties compared to other oxazole derivatives. The ethynyl group, in particular, provides a site for further functionalization and chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
1935013-70-9 |
---|---|
Molecular Formula |
C6H5NO |
Molecular Weight |
107.1 |
Purity |
95 |
Origin of Product |
United States |
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